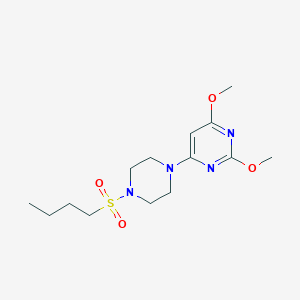

4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine derivatives involves nucleophilic substitution reactions. One approach includes reacting 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides to yield a series of derivatives characterized by spectral studies. This method demonstrates the versatility in synthesizing these compounds, indicating a potential for generating a wide range of derivatives with varying biological activities (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has been elucidated using single crystal X-ray diffraction studies. These studies reveal that the piperazine ring adopts a chair conformation, and there are significant twists between the aldehyde group and the pyrimidine ring due to steric hindrance from the bulky piperazinyl group. This structural information is crucial for understanding the chemical behavior and reactivity of these compounds (Desai et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and are characterized by their ability to form complex structures through intermolecular interactions such as C-H…O, C-H…π_aryl, and π_aryl…π_aryl interactions. These interactions facilitate the formation of supramolecular architectures, crucial for their potential application in material science and drug design (Desai et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility and crystallinity, can be inferred from their synthesis and structural analysis. For instance, the solubility in various solvents and the melting points can be influenced by the substituents on the piperazine ring and the overall molecular structure. Detailed analysis of these properties is essential for their application in pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties of 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine derivatives, such as reactivity, stability under different conditions, and potential biological activities, are derived from their molecular structure. The presence of the sulfonyl and piperazine groups suggests these compounds could exhibit a range of biological activities, including antiproliferative effects against various cancer cell lines, as demonstrated in some derivatives (Mallesha et al., 2012).

Scientific Research Applications

Antioxidant Potential for Age-Related Diseases

Compounds analogous to 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, possessing free radical scavenger groups, have shown promise as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit in vitro protective effects against cell viability decrease and glutathione levels induced by oxidative stress, making them suitable candidates for preventive treatments (Jin et al., 2010).

Antiproliferative Activity Against Cancer

New derivatives similar to 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some compounds within this series demonstrated significant activity, highlighting potential applications in cancer treatment research (Mallesha et al., 2012).

Steroid Sulfatase Inhibition for Oncology

Piperazinyl-ureido sulfamates, a class related to the structural theme of 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, have been designed as inhibitors against steroid sulfatase (STS), an emerging drug target in oncology. These compounds exhibit potent inhibitory activity in vitro, offering a new avenue for cancer therapy development (Moi et al., 2019).

Hyperbranched Polymer Synthesis

In the field of material science, analogues of 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine have been utilized in the synthesis of hyperbranched polymers. These polymers, prepared through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, exhibit solubility in water and various organic solvents, showcasing their potential in diverse applications from coatings to drug delivery systems (Yan & Gao, 2000).

Computational and Biological Studies

Computational quantum chemical studies, along with pharmacokinetic and biological evaluations, have been conducted on compounds structurally related to 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine. These studies aim to understand their molecular properties, biological interactions, and potential therapeutic applications, illustrating the compound's versatility in drug development research (Gaurav & Krishna, 2021).

Mechanism of Action

Target of Action

Similar compounds such as ciprofloxacin derivatives modified at c-7 of the piperazine ring have been studied for their antibacterial activity . These compounds target bacterial DNA gyrase and topoisomerase IV, key enzymes for DNA replication .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the function of these enzymes .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect the dna replication process in bacteria .

Pharmacokinetics

Studies on similar compounds suggest that they can accumulate in cells and are substrates for efflux by certain transporters .

Result of Action

Based on the potential targets, it can be inferred that the compound may inhibit the function of bacterial dna gyrase and topoisomerase iv, thereby affecting dna replication .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

properties

IUPAC Name |

4-(4-butylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4S/c1-4-5-10-23(19,20)18-8-6-17(7-9-18)12-11-13(21-2)16-14(15-12)22-3/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQUJFHWMYDKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)

![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)

![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)